2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a furan ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Fluorophenoxy Intermediate
Starting Materials: 4-fluorophenol and an appropriate acylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Synthesis of the Furan-Pyridine Intermediate
Starting Materials: Furan-3-carboxaldehyde and 3-aminopyridine.
Reaction Conditions: This step involves a condensation reaction, often facilitated by a catalyst such as acetic acid under reflux conditions.
-
Coupling of Intermediates
Starting Materials: The fluorophenoxy intermediate and the furan-pyridine intermediate.
Reaction Conditions: The coupling reaction is typically performed using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under anhydrous conditions.
Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
2-(4-bromophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Contains a bromine atom, potentially affecting its pharmacokinetic properties.
2-(4-methylphenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
Uniqueness
2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly impact its electronic properties, metabolic stability, and ability to form hydrogen bonds. These characteristics can enhance its potential as a therapeutic agent and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFQECFIITERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.